- General synthesis of primary amines via reductive amination employing a reusable nickel catalyst, Nature Catalysis, 2019, 2(1), 71-77

Cas no 90642-63-0 (1-(4-Methoxyphenyl)ethanamine)

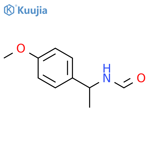

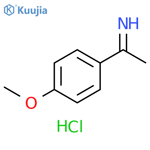

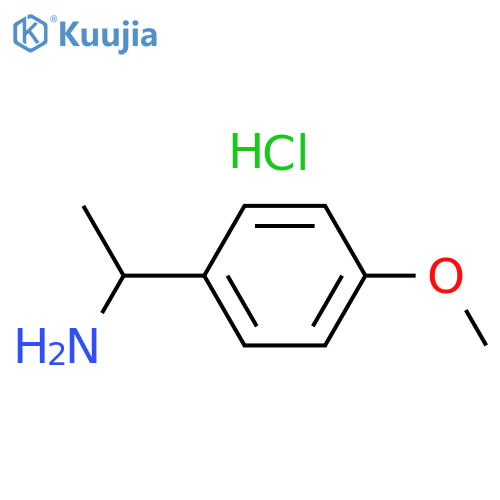

1-(4-Methoxyphenyl)ethanamine structure

Nom du produit:1-(4-Methoxyphenyl)ethanamine

Numéro CAS:90642-63-0

Le MF:C9H14ClNO

Mégawatts:187.666561603546

MDL:MFCD12198855

CID:1056129

PubChem ID:17938752

1-(4-Methoxyphenyl)ethanamine Propriétés chimiques et physiques

Nom et identifiant

-

- 1-(4-Methoxyphenyl)ethanamine hydrochloride

- 1-(4-Methoxyphenyl)ethylamine Hydrochloride

- 1-(4-Methoxyphenyl)ethanamine hydrochloride (1:1)

- FYLBCUWOAFIYOW-UHFFFAOYSA-N

- 1-(4-methoxyphenyl)ethanamine HCl

- 1-(4-Methoxyphenyl)ethylamine HCl

- 1-(4-Methoxyphenyl)ethylamine, HCl

- 4964AJ

- TRA0089557

- SY005337

- 1-(4-Methoxyphenyl)ethylamineHydrochloride

- 1-(4-methoxyphenyl)-ethylamine hydrochloride

- 1-(4-Methoxyphenyl)ethan-1-amine hydrochlo

- Benzenemethanamine, 4-methoxy-α-methyl-, hydrochloride (9CI)

- Benzylamine, p-methoxy-α-methyl-, hydrochloride (7CI)

- 1-(4-Methoxyphenyl)ethan-1-amine hydrochloride

- AS-32249

- 1-(4-methoxyphenyl)ethanamine;hydrochloride

- SCHEMBL2186508

- ?1-(4-Methoxyphenyl)ethylamine Hydrochloride

- CS-0094463

- MFCD12198855

- DB-078763

- 90642-63-0

- AKOS022183563

- 1-(4-Methoxyphenyl)ethanamine

-

- MDL: MFCD12198855

- Piscine à noyau: 1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H

- La clé Inchi: FYLBCUWOAFIYOW-UHFFFAOYSA-N

- Sourire: Cl.O(C)C1C=CC(C(C)N)=CC=1

Propriétés calculées

- Qualité précise: 187.07600

- Masse isotopique unique: 187.0763918g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 2

- Complexité: 108

- Nombre d'unités de liaison covalente: 2

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 35.2

Propriétés expérimentales

- Couleur / forme: No data avaiable

- Point de fusion: No data available

- Point d'ébullition: No data available

- Point d'éclair: 121.8℃

- Le PSA: 35.25000

- Le LogP: 3.21720

- Pression de vapeur: No data available

1-(4-Methoxyphenyl)ethanamine Informations de sécurité

- Mot signal:warning

- Description des dangers: H303+H313+H333

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:Stockage à 4 ° C, - 4 ° c est mieux

1-(4-Methoxyphenyl)ethanamine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB451726-10 g |

1-(4-Methoxyphenyl)ethylamine HCl; . |

90642-63-0 | 10g |

€244.20 | 2023-07-18 | ||

| abcr | AB451726-25 g |

1-(4-Methoxyphenyl)ethylamine HCl; . |

90642-63-0 | 25g |

€461.00 | 2023-07-18 | ||

| Apollo Scientific | OR954061-5g |

1-(4-Methoxyphenyl)ethylamine hydrochloride |

90642-63-0 | 98% | 5g |

£110.00 | 2025-02-20 | |

| TRC | M226608-100mg |

1-(4-Methoxyphenyl)ethanamine |

90642-63-0 | 100mg |

$ 65.00 | 2022-06-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853155-5g |

1-(4-Methoxyphenyl)ethylamine Hydrochloride |

90642-63-0 | ≥97% | 5g |

¥573.30 | 2022-01-10 | |

| Alichem | A019111021-5g |

1-(4-Methoxyphenyl)ethanamine hydrochloride |

90642-63-0 | 95% | 5g |

$169.00 | 2023-08-31 | |

| Alichem | A019111021-25g |

1-(4-Methoxyphenyl)ethanamine hydrochloride |

90642-63-0 | 95% | 25g |

$513.08 | 2023-08-31 | |

| Aaron | AR003DPD-250mg |

_x005F_x000D_1-(4-Methoxyphenyl)ethylamine Hydrochloride |

90642-63-0 | 97% | 250mg |

$13.00 | 2025-01-22 | |

| 1PlusChem | 1P003DH1-25g |

_x005F_x000D_1-(4-Methoxyphenyl)ethylamine Hydrochloride |

90642-63-0 | >97% | 25g |

$370.00 | 2024-04-20 | |

| Ambeed | A293577-250mg |

1-(4-Methoxyphenyl)ethylamine Hydrochloride |

90642-63-0 | 97% | 250mg |

$14.0 | 2024-04-16 |

1-(4-Methoxyphenyl)ethanamine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Hydrogen , Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ; 20 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Ammonium acetate , Hydrogen Catalysts: Cobalt phosphide (Co2P) Solvents: Ethanol ; 12 h, 20 bar, 110 °C

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

Référence

- Single-Crystal Cobalt Phosphide Nanorods as a High-Performance Catalyst for Reductive Amination of Carbonyl Compounds, JACS Au, 2021, 1(4), 501-507

Méthode de production 3

Conditions de réaction

1.1 Catalysts: Triphos , Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: 2,2,2-Trifluoroethanol ; 15 min, rt

1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; 4 - 5 h, rt

1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; 4 - 5 h, rt

Référence

- Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary amines, Nature Communications, 2019, 10(1), 1-9

Méthode de production 4

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, reflux; reflux → rt

Référence

- Bioinspired Organocatalytic Aerobic C-H Oxidation of Amines with an ortho-Quinone Catalyst, Organic Letters, 2015, 17(6), 1469-1472

Méthode de production 5

Conditions de réaction

1.1 Reagents: tert-Butyl peroxide , Benzophenone imine Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Chlorobenzene ; 48 h, 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 15 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 15 h, 40 °C

Référence

- Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling, Organic Letters, 2019, 21(1), 65-69

Méthode de production 6

Conditions de réaction

1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: 2482544-45-4 Solvents: Methylcyclohexane , tert-Butyl methyl ether ; rt

Référence

- Chiral Bronsted Acids Catalyze Asymmetric Additions to Substrates that Are Already Protonated: Highly Enantioselective Disulfonimide-Catalyzed Hantzsch Ester Reductions of NH-Imine Hydrochloride Salts, Synlett, 2020, 31(17), 1707-1712

Méthode de production 7

Conditions de réaction

1.1 Reagents: Hydrogen , Ammonia Catalysts: Iron Solvents: Water ; 20 h, 6.5 MPa, 140 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

Référence

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst, ChemSusChem, 2020, 13(12), 3110-3114

Méthode de production 8

Conditions de réaction

1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Cobalt (supported on N-doped amorphous carbonmaterial) Solvents: Water ; 20 h, 10 bar, 50 °C; 50 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

Référence

- Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions, ChemSusChem, 2021, 14(11), 2360-2366

Méthode de production 9

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

Référence

- Selective conversion of benzylic carbon-hydrogen bonds to an amine function by oxidative nucleophilic substitution, Synthesis, 1988, (11), 900-2

1-(4-Methoxyphenyl)ethanamine Raw materials

- Benzenemethanimine, 4-methoxy-α-methyl-, hydrochloride (1:1)

- Benzene, 1-(1-azidoethyl)-4-methoxy-

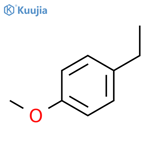

- 4-Methoxy-1-ethylbenzene

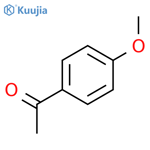

- 1-(4-methoxyphenyl)ethan-1-one

- Formamide, N-[1-(4-methoxyphenyl)ethyl]-

1-(4-Methoxyphenyl)ethanamine Preparation Products

1-(4-Methoxyphenyl)ethanamine Littérature connexe

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

90642-63-0 (1-(4-Methoxyphenyl)ethanamine) Produits connexes

- 752924-21-3(3-Methoxybenzhydrylamine)

- 14692-29-6(Strontium acetate hemihydrate)

- 62409-13-6(1-(3-Methoxyphenyl)ethanamine)

- 6298-96-0(1-(4-Methoxyphenyl)ethanamine)

- 19293-62-0(4,4'-Dimethoxybenzhydrylamine)

- 1784939-01-0(1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro-)

- 2172519-34-3(Ethyl 3-[3-(1-amino-4-tert-butylcyclohexyl)-1,2,4-oxadiazol-5-yl]propanoate)

- 1805455-13-3(Ethyl 4-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-3-carboxylate)

- 295363-15-4(3-(4-nitrophenyl)sulfanyl-2-phenylimidazo1,2-apyridine)

- 1208075-45-9(2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:90642-63-0)1-(4-Methoxyphenyl)ethanamine

Pureté:99%

Quantité:25g

Prix ($):273.0